9-cis-RetinylOleate-d17
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Overview
Description
All-trans-retinyl oleate is a fatty acid ester formed between oleic acid and all-trans-retinol. It belongs to the class of retinoids, which are derivatives of vitamin A. This compound combines the lipophilic properties of retinol and oleic acid, making it an important molecule in various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
All-trans-retinyl oleate can be synthesized through the esterification of all-trans-retinol with oleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of all-trans-retinyl oleate involves similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the reaction and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
All-trans-retinyl oleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert it back to retinol.
Hydrolysis: Hydrolysis can break the ester bond, yielding retinol and oleic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: All-trans-retinol.
Hydrolysis: All-trans-retinol and oleic acid.
Scientific Research Applications
All-trans-retinyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for the quantification of retinoids.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetic products due to its stability and lipophilic properties
Mechanism of Action
All-trans-retinyl oleate exerts its effects by interacting with retinoid receptors in the body. It is hydrolyzed to release all-trans-retinol, which is then oxidized to retinoic acid. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating gene expression and influencing cellular processes like differentiation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- All-trans-retinyl palmitate
- All-trans-retinyl stearate
- All-trans-retinyl laurate
Uniqueness
All-trans-retinyl oleate is unique due to its specific combination of retinol and oleic acid, which imparts distinct lipophilic properties. This makes it particularly suitable for applications in lipid-rich environments, such as skin and other tissues .
Properties
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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